molecular formula C22H39N9O9 B14231990 L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid CAS No. 502659-22-5

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid

Cat. No.: B14231990
CAS No.: 502659-22-5
M. Wt: 573.6 g/mol
InChI Key: UUONDRLRGPCAAF-YTORKDELSA-N
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Description

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid is a complex peptide compound It is composed of multiple amino acids, including L-asparagine, L-ornithine, L-valine, L-alanine, and L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valinamide
  • L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine
  • L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-L-leucine

Uniqueness

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.

Properties

CAS No.

502659-22-5

Molecular Formula

C22H39N9O9

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C22H39N9O9/c1-9(2)16(20(38)28-10(3)17(35)30-13(21(39)40)8-15(33)34)31-19(37)12(5-4-6-27-22(25)26)29-18(36)11(23)7-14(24)32/h9-13,16H,4-8,23H2,1-3H3,(H2,24,32)(H,28,38)(H,29,36)(H,30,35)(H,31,37)(H,33,34)(H,39,40)(H4,25,26,27)/t10-,11-,12-,13-,16-/m0/s1

InChI Key

UUONDRLRGPCAAF-YTORKDELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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